Erythrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

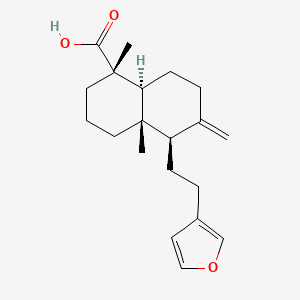

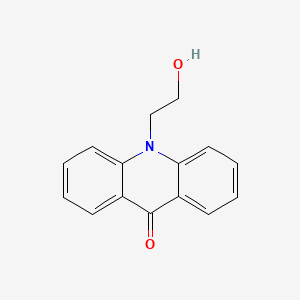

Erythrin is a carbonyl compound.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Erythrina genus, particularly notable for its alkaloids, has been the subject of extensive study. Alkaloids from Erythrina spp. have demonstrated potential in acting on the central nervous system, with established anxiolytic and anticonvulsant properties. Phytochemical investigations have highlighted the presence of tetracyclic alkaloids as major compounds, along with other classes including dimeric and trimeric substances. The biosynthetic route of erythrin shares striking similarities with morphinans and Amaryllidaceae family alkaloids (Rambo et al., 2019).

Synthesis Pathways

Research into Erythrina alkaloids dates back to the end of the 19th century. Extracts from Erythrina species have shown curare-like neuromuscular blocking activities, attributed to the alkaloids they contain (Reimann, 2007).

Phytochemical Screening

Erythrina indica Linn, widespread in India, has been traditionally used for its astringent and febrifuge properties. Scientific studies have confirmed its analgesic, antibacterial, anthelmintic, hypoglycemic, and diuretic activities. The pharmacognostical and preliminary phytochemical investigations of its stem bark include morphological, microscopical, and phytochemical analyses (Zalavadiya et al., 2010).

Applications in Lichen Chemistry

This compound, isolated from the lichen Roccella montagnei, was converted to a series of diphenyl ethers through Smiles rearrangement. This process led to novel decarboxylative oxidative cyclisation, producing 5-decarboxydibenzofurans, with potential applications in antioxidant and β-glucuronidase enzyme inhibitory activity (Thadhani et al., 2010).

Biotechnological Production

Erythritol, a four-carbon polyol derived from Erythrina, is a biological sweetener with applications in food and pharmaceutical industries. Its unique nutritional properties make it suitable for special foods for diabetes and obesity patients. Erythritol is produced microbially, mostly using osmophilic yeasts, and serves as an inexpensive material for the production of other sugars (Moon et al., 2010).

Erythritol's Health Applications

Studies have indicated erythritol's effectiveness in ameliorating small intestinal inflammation induced by high-fat diets and improving glucose tolerance. In experiments with mice, erythritol led to lower body weight, improved glucose tolerance, and higher energy expenditure. It also showed potential in reducing fat deposition in the liver and improving inflammatory conditions in the small intestine (Kawano et al., 2021).

Propiedades

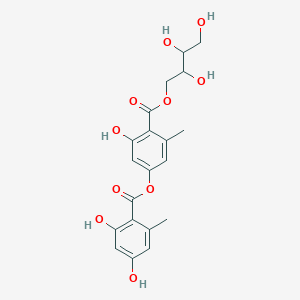

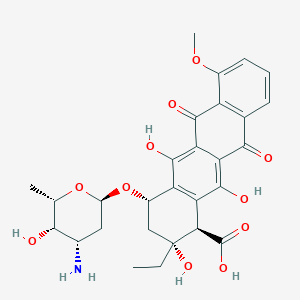

Fórmula molecular |

C20H22O10 |

|---|---|

Peso molecular |

422.4 g/mol |

Nombre IUPAC |

[3-hydroxy-5-methyl-4-(2,3,4-trihydroxybutoxycarbonyl)phenyl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C20H22O10/c1-9-3-11(22)5-13(23)18(9)20(28)30-12-4-10(2)17(14(24)6-12)19(27)29-8-16(26)15(25)7-21/h3-6,15-16,21-26H,7-8H2,1-2H3 |

Clave InChI |

BUBBEHCXSMCYNY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O |

SMILES canónico |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,9S,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1253065.png)

![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)

![N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide](/img/structure/B1253076.png)